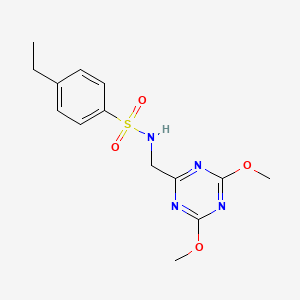

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

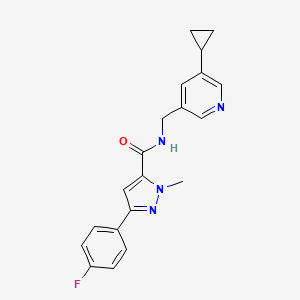

Compounds with a 1,3,5-triazine core, such as “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide”, are often used in organic synthesis, particularly for the synthesis of amides . The 1,3,5-triazine core is a six-membered ring containing three nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely contain a 1,3,5-triazine core with methoxy groups at the 4 and 6 positions, a methyl group attached to the 2 position of the triazine ring, and a sulfonamide group attached to a 4-ethylbenzene .

Chemical Reactions Analysis

In general, compounds with a 1,3,5-triazine core are used as condensing agents in the synthesis of amides . They can react with carboxylic acids and amines to form the corresponding amides .

Applications De Recherche Scientifique

Structural Modifications and Applications

Structure-Activity Relationships in Anticancer Agents : Research has revealed structure-activity relationships (SAR) of certain arylsulfonamide analogs, highlighting how modifications in the chemical structure can influence their biological activity, particularly as inhibitors of the HIF-1 pathway, which is a potential target for cancer therapy. The specific modifications on the sulfonamide group have been shown to affect the solubility and pharmacological properties of these compounds, making them more effective against tumor growth in animal models of cancer (Mun et al., 2012).

Computational Studies and Characterization : Another study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. This research provided insights into the molecular structure and electronic properties of sulfonamide compounds, offering a foundation for further modifications to enhance their chemical stability and reactivity (Murthy et al., 2018).

Photodegradation and Environmental Stability

Photodegradation Studies : The environmental stability and degradation pathways of triasulfuron, a related compound, were explored through photodegradation studies. These studies help understand the environmental impact of such chemicals, including their breakdown products under UV light and natural sunlight conditions (Pusino et al., 1999).

Synthesis and Chemical Properties

Efficient Synthesis Methods : Research on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride highlighted its efficiency as a condensing agent for the formation of amides and esters, demonstrating the utility of triazinylmethyl sulfonamides in synthetic organic chemistry. This compound facilitates reactions under mild conditions, making it a valuable tool for chemical synthesis (Kunishima et al., 1999).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-4-10-5-7-11(8-6-10)23(19,20)15-9-12-16-13(21-2)18-14(17-12)22-3/h5-8,15H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNSNPWHLONOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2683233.png)

![ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2683241.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)

![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)